molecular formula C22H20N2OS B3998585 1-(3-Oxo-1,3-diphenylpropyl)-3-phenylthiourea

1-(3-Oxo-1,3-diphenylpropyl)-3-phenylthiourea

Cat. No.: B3998585
M. Wt: 360.5 g/mol
InChI Key: IUZPGFXOUOTRAA-UHFFFAOYSA-N
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Description

1-(3-Oxo-1,3-diphenylpropyl)-3-phenylthiourea is an organic compound characterized by its unique structure, which includes a thiourea group attached to a 3-oxo-1,3-diphenylpropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Oxo-1,3-diphenylpropyl)-3-phenylthiourea typically involves the reaction of 3-oxo-1,3-diphenylpropyl chloride with phenylthiourea under basic conditions. The reaction is carried out in a suitable solvent such as toluene or dichloromethane, and a base like triethylamine is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(3-Oxo-1,3-diphenylpropyl)-3-phenylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Oxo-1,3-diphenylpropyl)-3-phenylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Oxo-1,3-diphenylpropyl)-3-phenylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Oxo-1,3-diphenylpropyl)-3-phenylthiourea is unique due to the presence of both a thiourea group and a 3-oxo-1,3-diphenylpropyl moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds .

Properties

IUPAC Name

1-(3-oxo-1,3-diphenylpropyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS/c25-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)24-22(26)23-19-14-8-3-9-15-19/h1-15,20H,16H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZPGFXOUOTRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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